molecular formula C10H7ClN2O B1416947 N-Hydroxyisoquinoline-3-carbimidoyl chloride CAS No. 1956426-95-1

N-Hydroxyisoquinoline-3-carbimidoyl chloride

Cat. No. B1416947
CAS RN: 1956426-95-1
M. Wt: 206.63 g/mol
InChI Key: NCHGBEONKGOJGT-RAXLEYEMSA-N
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Description

“N-Hydroxyisoquinoline-3-carbimidoyl chloride” is a chemical compound with the formula C10H7ClN2O and a molecular weight of 206.63 .


Molecular Structure Analysis

The InChI code for “N-Hydroxyisoquinoline-3-carbimidoyl chloride” is 1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,10H . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases that can interpret and visualize this InChI code would be useful.


Physical And Chemical Properties Analysis

“N-Hydroxyisoquinoline-3-carbimidoyl chloride” has a molecular weight of 206.63 . The compound’s other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be found in specialized chemical databases or scientific literature.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Isoquinoline derivatives have been explored for their diverse pharmacological properties. Nomifensine, an isoquinoline derivative, has shown efficacy in depressive illness with fewer side effects compared to traditional treatments (Brogden et al., 2012). This illustrates the potential of isoquinoline compounds in treating mental health conditions with an improved safety profile.

Biological Activities of Isoquinoline Derivatives

Isoquinoline compounds have been recognized for their antimicrobial, antibacterial, antitumor, and other activities, underscoring their potential as leads for drug discovery (Dembitsky et al., 2015). The structure-activity relationships of these compounds suggest new applications in treating various diseases, indicating their significance in medicinal chemistry research.

Antioxidant Activity

Isoquinoline derivatives are also being investigated for their antioxidant properties. Analytical methods used in determining antioxidant activity, including those applicable to isoquinoline compounds, have been reviewed, offering a foundation for exploring these compounds in oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Excited State Hydrogen Atom Transfer

Studies on 7-hydroxyquinoline and its involvement in excited-state hydrogen atom transfer reactions provide insights into the photophysical properties of isoquinoline derivatives. These findings have implications for understanding the chemical behavior of isoquinolines under various conditions, which can be applied in photodynamic therapy and other areas (Manca et al., 2005).

properties

IUPAC Name

(3Z)-N-hydroxyisoquinoline-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)9-5-7-3-1-2-4-8(7)6-12-9/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHGBEONKGOJGT-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=NC(=CC2=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyisoquinoline-3-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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